molecular formula C24H27NO6S B11139788 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate

Cat. No.: B11139788
M. Wt: 457.5 g/mol
InChI Key: VWGCGYGKHYXZEO-NRFANRHFSA-N
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Description

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve efficiency .

Mechanism of Action

The mechanism of action of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with specific molecular targets in biological systems. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The sulfonamide moiety can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the chromen-2-one core and the sulfonamide moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C24H27NO6S/c1-5-17-13-23(26)31-22-14-18(8-11-20(17)22)30-24(27)21(12-15(2)3)25-32(28,29)19-9-6-16(4)7-10-19/h6-11,13-15,21,25H,5,12H2,1-4H3/t21-/m0/s1

InChI Key

VWGCGYGKHYXZEO-NRFANRHFSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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